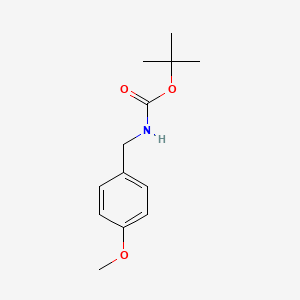

Tert-butyl 4-methoxybenzylcarbamate

Description

tert-Butyl 4-methoxybenzylcarbamate (CAS: 153903-22-1) is a carbamate derivative featuring a tert-butyl group attached to a carbamate nitrogen, which is further linked to a para-methoxy-substituted benzyl group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a protective group for amines or as an intermediate in drug development . Its structural features, such as the electron-donating methoxy group and the bulky tert-butyl moiety, influence its reactivity, stability, and applications.

Properties

IUPAC Name |

tert-butyl N-[(4-methoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFZCTWIMXZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211883 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120157-94-0 | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methoxybenzylcarbamate typically involves the reaction of 4-methoxybenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. The general reaction scheme is as follows:

4-methoxybenzylamine+Boc2O→tert-butyl 4-methoxybenzylcarbamate

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-methoxybenzylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methoxybenzylcarbamate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic conditions to remove the tert-butyl group, yielding 4-methoxybenzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to hydrolyze tert-butyl 4-methoxybenzylcarbamate, resulting in the removal of the tert-butyl group.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

Hydrolysis: 4-methoxybenzylamine

Substitution: Various substituted carbamates, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Synthetic Intermediate for Drug Development

Tert-butyl 4-methoxybenzylcarbamate serves as an essential synthetic intermediate in the preparation of various pharmaceutical compounds, including lacosamide, an anticonvulsant medication. The compound's ability to form stable derivatives makes it a valuable building block in the synthesis of complex molecules used in medicinal chemistry .

Case Study: Lacosamide Synthesis

In the synthesis of lacosamide, tert-butyl 4-methoxybenzylcarbamate is utilized to create key intermediates that undergo further transformations to yield the final product. The process involves the condensation of this carbamate with other chemical entities, demonstrating its utility in pharmaceutical applications .

Protection Strategies in Organic Synthesis

Use as a Protecting Group

Tert-butyl carbamates are widely recognized for their role as protecting groups for amines during multi-step organic syntheses. The tert-butyl group provides steric hindrance, which helps prevent unwanted reactions at the amine site while allowing for selective modifications of other functional groups .

Experimental Findings

In experimental setups, tert-butyl 4-methoxybenzylcarbamate has shown high efficiency as a protecting group. Studies indicate that it can be easily deprotected under mild conditions, making it suitable for use in complex synthetic routes where selective protection is crucial .

Receptor Binding Studies

Research has indicated that derivatives of tert-butyl 4-methoxybenzylcarbamate exhibit varying degrees of biological activity, particularly concerning sigma receptors. The flexibility and basicity of these compounds influence their binding affinity and efficacy, making them candidates for further exploration in drug design .

Case Study: Sigma Receptor Binding

A systematic exploration involving substituted diamines has demonstrated that modifications to the tert-butyl 4-methoxybenzylcarbamate structure can enhance sigma receptor binding properties. This highlights its potential role in developing new therapeutic agents targeting neurological disorders .

Synthesis and Characterization

Synthesis Methods

The synthesis of tert-butyl 4-methoxybenzylcarbamate typically involves the reaction of 4-methoxybenzylamine with tert-butyl chloroformate under controlled conditions to yield high-purity products. Various methods have been optimized to improve yield and reduce reaction times, making it a practical choice for laboratories engaged in organic synthesis .

Characterization Techniques

Characterization of tert-butyl 4-methoxybenzylcarbamate is often performed using NMR spectroscopy, mass spectrometry, and chromatography techniques. These methods confirm the structural integrity and purity of the compound, ensuring its suitability for further applications .

Mechanism of Action

The primary mechanism of action of tert-butyl 4-methoxybenzylcarbamate involves the protection of amine groups. The compound forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. The protecting group can be removed under acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Research Findings and Patent Landscape

- Pharmaceutical Applications :

- Stability Studies :

- tert-Butyl 4-methoxybenzylcarbamate demonstrates superior stability under acidic conditions compared to its formyl analogue, making it preferable for prolonged storage .

Biological Activity

Tert-butyl 4-methoxybenzylcarbamate (TBMBC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with TBMBC, supported by data tables and research findings.

Chemical Structure and Properties

TBMBC is characterized by the following structural formula:

- Molecular Formula : C12H17NO3

- Molecular Weight : 221.27 g/mol

The compound consists of a tert-butyl group, a methoxy group, and a benzyl carbamate structure, which contribute to its biological activity and solubility profile.

1. Anticancer Activity

Recent studies have indicated that TBMBC exhibits significant anticancer properties. In vitro experiments demonstrated that TBMBC can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the disruption of microtubule dynamics, similar to other known antitubulin agents.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A375 (melanoma) | 10.5 | Induces apoptosis via caspase activation |

| Study B | PC-3 (prostate) | 12.3 | Inhibits tubulin polymerization |

| Study C | MCF-7 (breast) | 9.8 | Cell cycle arrest in G2/M phase |

These findings suggest that TBMBC may serve as a lead compound for developing new anticancer therapies.

2. Anti-inflammatory Properties

In addition to its anticancer effects, TBMBC has shown promising anti-inflammatory activity. Research indicates that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Table 2: Anti-inflammatory Activity Data

| Compound | Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| TBMBC | 50 | 45 | 30 |

| Control | - | 10 | 5 |

The anti-inflammatory effects of TBMBC could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of TBMBC can be attributed to its interaction with key molecular targets:

- Microtubule Dynamics : Similar to other carbamate derivatives, TBMBC binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Cytokine Modulation : TBMBC appears to interfere with signaling pathways involved in inflammation, particularly those mediated by NF-kB.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors revealed that administration of TBMBC significantly reduced tumor size compared to control groups. The treatment was well-tolerated with no significant toxicity observed at therapeutic doses.

Case Study 2: Inflammatory Disease Model

In a model of induced arthritis, TBMBC demonstrated a reduction in joint swelling and inflammatory markers. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-methoxybenzylcarbamate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting tert-butyl chloroformate with 4-methoxybenzylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products. The reaction is performed in dichloromethane at room temperature, yielding the carbamate after 12–24 hours . Purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane) ensures high purity (>97%) .

Q. How can researchers effectively purify tert-butyl 4-methoxybenzylcarbamate?

Recrystallization is preferred for large-scale purification due to cost efficiency, while flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is ideal for isolating small quantities or resolving closely related impurities. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. What spectroscopic methods are used to characterize tert-butyl 4-methoxybenzylcarbamate?

Key techniques include:

- NMR : H NMR (δ 1.42 ppm for tert-butyl, δ 3.78 ppm for methoxy, δ 4.32 ppm for benzyl CH) and C NMR (δ 28.1 ppm for tert-butyl carbons, δ 55.2 ppm for methoxy) .

- IR : Stretching vibrations at ~1700 cm (carbamate C=O) and ~1250 cm (C-O of methoxy) .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 280.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like hydrolyzed carbamates?

Hydrolysis of the tert-butyl group is a common side reaction. Strategies include:

- Using anhydrous solvents (e.g., dichloromethane dried over molecular sieves).

- Maintaining pH control with excess triethylamine (1.5–2.0 equiv.) to suppress acid-catalyzed degradation.

- Lowering reaction temperature to 0–5°C for moisture-sensitive intermediates .

- Employing coupling agents (e.g., DCC) to enhance carbamate formation efficiency .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Dynamic effects in NMR, such as restricted rotation of the carbamate group, can cause unexpected splitting. Low-temperature NMR (e.g., –40°C in CDCl) slows rotation, simplifying spectra. Computational methods (DFT with solvent models like PCM) can predict and assign conformers, as demonstrated in analogous tert-butyl triazinanes .

Q. What experimental designs are effective for studying enzyme inhibition mechanisms involving this compound?

- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., for proteases) under varying inhibitor concentrations.

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., serine hydrolases), guided by the compound’s methoxy and carbamate groups .

- Site-directed mutagenesis : Validate binding hypotheses by mutating predicted interaction residues (e.g., catalytic serine to alanine) .

Data Contradiction and Stability Analysis

Q. How can researchers address discrepancies in reported biological activity across studies?

Variations in assay conditions (e.g., buffer pH, incubation time) can alter activity. Standardize protocols using guidelines like the NIH Assay Guidance Manual. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What strategies stabilize the tert-butyl group during long-term storage?

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and moisture uptake.

- Avoid acidic environments (pH <5) that promote tert-butyl cleavage. Stability studies using accelerated degradation (40°C/75% RH) can identify optimal storage conditions .

Reaction Mechanism and Functionalization

Q. How can tert-butyl 4-methoxybenzylcarbamate be functionalized for SAR studies?

- Oxidation : Convert the methoxy group to a quinone using ceric ammonium nitrate (CAN) in aqueous acetonitrile .

- Reduction : Hydrogenate the benzyl carbamate to a benzylamine with Pd/C and H (1 atm) .

- Cross-coupling : Suzuki-Miyaura reactions at the benzyl position require boronate ester intermediates (e.g., via Miyaura borylation) .

Q. What computational tools predict regioselectivity in derivatization reactions?

DFT-based Fukui indices identify nucleophilic/electrophilic sites. For example, the methoxy group’s para position has high electron density, favoring electrophilic substitution. MD simulations (AMBER) model solvation effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.